3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide
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Description
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The versatility of similar sulfone compounds in organic synthesis is highlighted through the development of methods for synthesizing furans and cyclopentenones, indicating a broad application in creating complex organic molecules. For example, 2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene serves as a reagent for furans and cyclopentenones synthesis, showcasing the utility of sulfone-containing compounds in constructing valuable heterocyclic structures (Watterson et al., 2003).
Drug Metabolism
The application of biocatalysis in drug metabolism studies, as demonstrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, underscores the relevance of sulfone compounds in pharmacokinetics and drug development (Zmijewski et al., 2006). This approach helps in understanding the metabolic fate of sulfone-containing drugs and their potential interactions within biological systems.
Therapeutic Potential
Research into sulfone-based compounds for therapeutic applications is ongoing. The structure-activity relationship studies of α-Phenylsulfonyl Propanamide reveal their herbicidal activities, hinting at the potential for sulfone derivatives to be optimized for various bioactive roles, including as pharmaceutical agents (Omokawa et al., 1985). Furthermore, studies on matrix metalloproteinase inhibitors involving thiadiazine derivatives with sulfonamide groups suggest potential applications in cancer therapy and the treatment of other diseases associated with matrix metalloproteinases (Schröder et al., 2001).
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-26(22,23)16-8-4-14(5-9-16)6-11-19(21)20-13-15-7-10-17(24-15)18-3-2-12-25-18/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWSTMHJTITAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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